Ethyl 2-iodo-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 2-iodo-1,3-thiazole-5-carboxylate is a heterocyclic compound that contains iodine, sulfur, and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-iodo-1,3-thiazole-5-carboxylate typically involves the iodination of a thiazole precursor. One common method includes the reaction of ethyl 1,3-thiazole-5-carboxylate with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling iodine and other reagents.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-iodo-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The thiazole ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: Utilize palladium catalysts and appropriate ligands under inert atmosphere conditions.
Major Products Formed: The major products depend on the type of reaction. For example, substitution reactions yield various substituted thiazoles, while coupling reactions produce biaryl or alkyne-linked thiazole derivatives.
Scientific Research Applications
Ethyl 2-iodo-1,3-thiazole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for synthesizing potential pharmaceutical agents, including antimicrobial and anticancer compounds.
Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Agrochemicals: It is explored for its potential use in creating new pesticides or herbicides.
Mechanism of Action
The mechanism of action of ethyl 2-iodo-1,3-thiazole-5-carboxylate varies based on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The iodine atom and thiazole ring play crucial roles in binding to molecular targets and modulating biological pathways .
Comparison with Similar Compounds
Ethyl 1,3-thiazole-5-carboxylate: Lacks the iodine atom, making it less reactive in certain substitution reactions.
2-Iodo-1,3-thiazole: Similar structure but without the ethyl carboxylate group, affecting its solubility and reactivity.
Thiazole Derivatives: Various thiazole derivatives with different substituents exhibit diverse biological activities and chemical properties.
Uniqueness: Ethyl 2-iodo-1,3-thiazole-5-carboxylate is unique due to the presence of both the iodine atom and the ethyl carboxylate group, which confer distinct reactivity and potential for diverse applications in research and industry.
Properties
CAS No. |
83553-48-4 |
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Molecular Formula |
C6H6INO2S |
Molecular Weight |
283.09 g/mol |
IUPAC Name |
ethyl 2-iodo-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C6H6INO2S/c1-2-10-5(9)4-3-8-6(7)11-4/h3H,2H2,1H3 |
InChI Key |
CXNFPQGKOVTFER-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(S1)I |
Origin of Product |
United States |
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